![molecular formula C8H11N3O B1359584 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172483-17-8](/img/structure/B1359584.png)
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been studied for their potential fungicidal and insecticidal properties . They have shown potent activity against Erysiphe graminis and Aphis fabae .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide derivatives involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was characterized using 1H NMR, mass spectrometry, and elemental analysis . The structure contains a phenyl thiazole moiety .Chemical Reactions Analysis
The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .Scientific Research Applications
Antibacterial Applications
Pyrazole derivatives have been noted for their antibacterial properties. “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” could potentially be explored for its efficacy against bacterial infections, considering the antibacterial nature of similar molecules .
Anti-inflammatory and Analgesic Applications
These compounds have also shown promise in anti-inflammatory and analgesic applications. Research could focus on the effectiveness of this specific compound in reducing inflammation and pain relief .
Anticancer Applications
Given the anticancer activity observed in some pyrazole molecules, scientific research could investigate “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” for potential use in cancer treatment strategies .
Antifungal Applications
The structure of pyrazoles suggests potential antifungal activity. Studies could be conducted to assess the effectiveness of this compound against fungal pathogens .
Anthelmintic Applications
Anthelmintic properties are another area where pyrazole derivatives have been effective. This compound could be researched for use in treating parasitic worm infestations .
Antioxidant Applications
The antioxidant capacity of pyrazole compounds is noteworthy. “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” might be studied for its potential to protect cells from oxidative stress .
Herbicidal Applications
Some pyrazoles have been used as herbicides. The herbicidal potential of this compound could be explored, possibly leading to new agricultural chemicals .
Future Directions
Mechanism of Action
Target of Action
Pyrazole compounds are known for their diverse biological activities. They can interact with various targets such as enzymes, receptors, and ion channels, depending on their specific structure and functional groups .
Mode of Action
The mode of action of pyrazole compounds can vary greatly. Some pyrazole compounds can inhibit enzymes, while others can act as agonists or antagonists at various receptors . The specific mode of action of “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” would depend on its specific structure and the target it interacts with.
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways based on their specific targets. For example, if a pyrazole compound inhibits an enzyme, it can disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME properties of pyrazole compounds can vary based on their specific structure. Some general properties of pyrazole compounds include a high degree of lipophilicity and good oral bioavailability .
Result of Action
The molecular and cellular effects of pyrazole compounds can vary based on their specific targets and mode of action. For example, if a pyrazole compound acts as an enzyme inhibitor, it can decrease the activity of that enzyme in the cell .
Action Environment
The action, efficacy, and stability of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMNVAAOJNHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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